molecular formula C54H85NO14 B601105 Everolimus O-ethyl impurity CAS No. 1704711-12-5

Everolimus O-ethyl impurity

Numéro de catalogue B601105
Numéro CAS: 1704711-12-5
Poids moléculaire: 972.28
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Everolimus O-ethyl impurity is an impurity of Everolimus . Everolimus inhibits cytokine-mediated lymphocyte proliferation and blocks the growth of certain cancers .


Synthesis Analysis

Everolimus was synthesized from rapamycin via condensation with 2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl trifluoromethanesulfonate in the presence of an organic base . An investigation of the Everolimus intermediate PG-EVR preparation process resulted in the identification of three impurities PG-D,E,F constantly formed as byproducts in large amounts .


Chemical Reactions Analysis

The High Performance Thin Layer Chromatography (HPTLC) method was developed and validated for the determination of Everolimus in the presence of degradation products or pharmaceutical excipients . Everolimus powder was analyzed using a Chemical Fume Hood (CFH) and Everolimus solution was analyzed using a CFH or Biosafety Cabinet .


Physical And Chemical Properties Analysis

The molecular formula of Everolimus O-ethyl impurity is C54H85NO14 . Its molecular weight is 972.2 g/mol . More detailed physical and chemical properties were not found in the search results.

Applications De Recherche Scientifique

Pharmacology: Therapeutic Drug Monitoring

Everolimus O-ethyl impurity plays a crucial role in therapeutic drug monitoring (TDM), particularly in the context of organ transplantation. High-Performance Thin Layer Chromatography (HPTLC) methods have been developed to accurately quantify everolimus and its impurities, ensuring optimal dosing for immunosuppression while minimizing the risk of rejection .

Oncology: Cancer Treatment and Research

In oncology, everolimus and its impurities are studied for their antiproliferative properties. They are used in the treatment of various cancers, including renal cell carcinoma, by inhibiting the mTOR pathway, which is crucial for cell growth and proliferation .

Immunology: Immunosuppressive Effects

Everolimus O-ethyl impurity is known for its immunosuppressive effects, which are beneficial in preventing organ rejection post-transplantation. Its role in modulating the immune response is significant in reducing systemic inflammatory response syndrome (SIRS) following surgeries like cardiopulmonary bypass .

Biochemistry: Analytical Method Development

In the field of biochemistry, everolimus O-ethyl impurity is used in the development of stability-indicating assay methods. Techniques like HPTLC are employed to study the degradation pathways and stability of everolimus, which is vital for ensuring the safety and efficacy of the drug .

Molecular Biology: Gene Regulation Studies

Everolimus and its impurities are utilized in molecular biology to understand the regulation of genes influenced by the mTOR pathway. This includes research into the genetic factors that affect the cellular effects of mTOR inhibitors, which has implications for precision medicine .

Analytical Chemistry: Quantification and Validation

In analytical chemistry, everolimus O-ethyl impurity is central to the quantification and validation of analytical methods. Robust techniques such as HPLC are optimized to determine everolimus and its impurities in pharmaceutical formulations, ensuring quality control and regulatory compliance .

Safety and Hazards

Everolimus, an mTOR inhibitor, can cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects . Pregnant women should be extra cautious when working with Everolimus .

Propriétés

IUPAC Name

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,35R)-30-ethoxy-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H85NO14/c1-11-66-45-31-41-22-20-39(8)54(63,69-41)51(60)52(61)55-24-16-15-19-42(55)53(62)68-46(36(5)29-40-21-23-44(67-26-25-56)47(30-40)64-9)32-43(57)35(4)28-38(7)49(59)50(65-10)48(58)37(6)27-33(2)17-13-12-14-18-34(45)3/h12-14,17-18,28,33,35-37,39-42,44-47,49-50,56,59,63H,11,15-16,19-27,29-32H2,1-10H3/b14-12+,17-13+,34-18+,38-28+/t33-,35-,36-,37-,39-,40+,41?,42+,44-,45+,46+,47-,49-,50+,54-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZQORCAKVOXCS-UAOJCEQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC2CCC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(CC(=O)C(C=C(C(C(C(=O)C(CC(C=CC=CC=C1C)C)C)OC)O)C)C)C(C)CC4CCC(C(C4)OC)OCCO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]\1CC2CC[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H](CC(=O)[C@@H](/C=C(/[C@H]([C@H](C(=O)[C@@H](C[C@@H](/C=C/C=C/C=C1\C)C)C)OC)O)\C)C)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OCCO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H85NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

972.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1704711-12-5
Record name 7-o-Desmethyl-7-O-ethyl everolimus
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1704711125
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-O-DESMETHYL-7-O-ETHYL EVEROLIMUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CYA2X8ZTL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Everolimus O-ethyl impurity
Reactant of Route 2
Everolimus O-ethyl impurity
Reactant of Route 3
Everolimus O-ethyl impurity
Reactant of Route 4
Everolimus O-ethyl impurity
Reactant of Route 5
Everolimus O-ethyl impurity
Reactant of Route 6
Everolimus O-ethyl impurity

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.